
3'-Chloro-2-ethylamino-o-acetotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, an ethylamino group, and an acetotoluidide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride typically involves the reaction of 3’-chloro-2-methylacetanilide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6’-Chloro-2-diethylamino-ortho-acetotoluidide hydrochloride: Similar in structure but with a diethylamino group instead of an ethylamino group.
2-(Ethylamino)-3’-chloro-o-acetotoluidide hydrochloride: Another similar compound with slight variations in the position of functional groups.
Uniqueness
3’-Chloro-2-ethylamino-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure makes it valuable for various research and industrial applications.
Properties
CAS No. |
110335-28-9 |
|---|---|
Molecular Formula |
C11H16Cl2N2O |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-3-13-7-11(15)14-10-6-4-5-9(12)8(10)2;/h4-6,13H,3,7H2,1-2H3,(H,14,15);1H |
InChI Key |
ASVKBLYYAJMGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


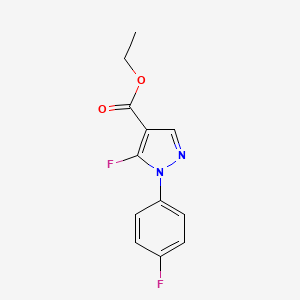
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)


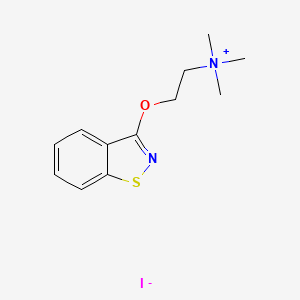

![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
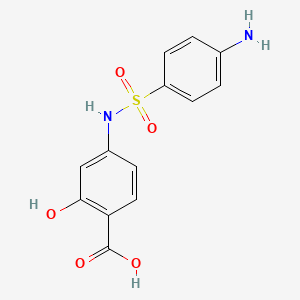
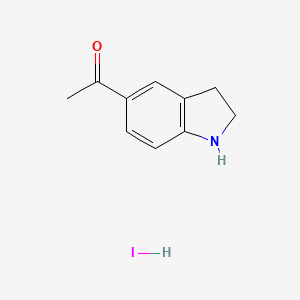

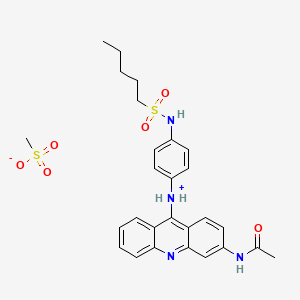

![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)
